molecular formula C17H15N3O6S B5426241 METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5426241
M. Wt: 389.4 g/mol
InChI Key: JYVSZZXEVJFZKM-UHFFFAOYSA-N
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Description

METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a nitrophenoxy moiety

Preparation Methods

The synthesis of METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Nitrophenoxy Moiety: This step involves the reaction of the thiophene derivative with 4-methyl-2-nitrophenol under appropriate conditions.

    Final Esterification: The final step involves esterification to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for hydrolysis.

Scientific Research Applications

METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites, affecting the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

    Methyl Cyanoacetate: Used as a nucleophile in various organic reactions.

    Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Known for its applications in treating hyperuricemia and gout.

    Indole Derivatives: Widely studied for their biological activities, including antiviral and anticancer properties.

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-9-4-5-13(12(6-9)20(23)24)26-8-14(21)19-16-11(7-18)10(2)15(27-16)17(22)25-3/h4-6H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVSZZXEVJFZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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